molecular formula C7H9ClN2 B3102228 4-Chloro-6-propylpyrimidine CAS No. 141602-33-7

4-Chloro-6-propylpyrimidine

Cat. No. B3102228
CAS RN: 141602-33-7
M. Wt: 156.61 g/mol
InChI Key: PGPZIGLZSPQJBD-UHFFFAOYSA-N
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Description

4-Chloro-6-propylpyrimidine is a reagent used in the preparation of novel 4-Aminopyrimidines which are potential HIV-1 inhibitors . It is an important building block for various molecules and drugs due to its unique chemical structure and properties.


Molecular Structure Analysis

The molecular formula of this compound is C7H9ClN2 . The molecular weight is 156.61 . The InChI code is 1S/C7H9ClN2/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, boiling point of 301.6±22.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and enthalpy of vaporization of 54.2±3.0 kJ/mol .

Scientific Research Applications

Electrochemical Synthesis

4-Chloro-6-propylpyrimidine is a valuable compound in the electrochemical synthesis of functionalized arylpyrimidines. For instance, Sengmany et al. (2011) demonstrated the preparation of 4-amino-6-arylpyrimidines via electrochemical reductive cross-coupling, employing 4-amino-6-chloropyrimidines and aryl halides. This method, featuring a sacrificial iron anode and nickel(II) catalyst, yielded moderate to high results, highlighting the compound's utility in novel synthetic approaches (Sengmany, Gall, & Léonel, 2011).

Ring Transformation Studies

Research on heterocyclic halogeno compounds like this compound offers insights into ring transformation mechanisms. Meeteren and Plas (2010) investigated the conversion of 4-chloro-2-phenylpyrimidine to 4-amino-2-phenylpyrimidine, which provided evidence against a mechanism initiated by amide ion attack on the 6 position, suggesting an addition-elimination mechanism on the C(4) carbon atom (Meeteren & Plas, 2010).

Electrocatalysis

This compound is instrumental in electrocatalytic processes. Sengmany et al. (2016) described its use in electroreductive nickel-catalyzed cross-coupling reactions to produce 4-(hetero)aryl-6-pyrrolylpyrimidines. This method addressed challenges such as catalyst poisoning in metal-catalyzed reactions involving nitrogenated compounds (Sengmany et al., 2016).

Unexpected Cyclization Reactions

In synthetic chemistry, this compound can lead to unexpected cyclization reactions. Dang et al. (2008) observed an unforeseen cyclization during the synthesis of 8-substituted purines from a 4,5-diaminopyrimidine derivative, leading to a hydrolysis product of the resultant halide. This discovery highlights the compound's role in revealing novel reaction pathways (Dang, Rydzewski, Cashion, & Erion, 2008).

Solubility Studies

Understanding the solubility of compounds like this compound in various solvents is crucial for their application in synthesis and formulation. Yao, Xia, and Li (2017) conducted a thorough study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in multiple organic solvents across different temperatures, providing essential data for its practical use in various chemical processes (Yao, Xia, & Li, 2017).

properties

IUPAC Name

4-chloro-6-propylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-3-6-4-7(8)10-5-9-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPZIGLZSPQJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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